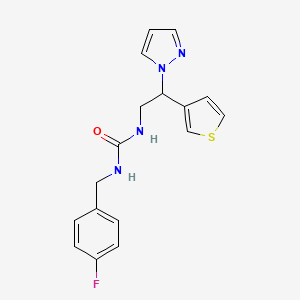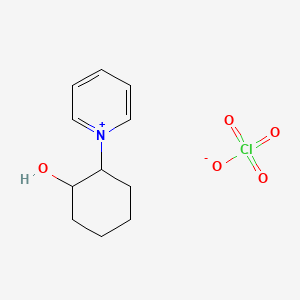
1-(2-Hydroxycyclohexyl)pyridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Hydroxycyclohexyl)pyridinium perchlorate” is a chemical compound with the molecular formula C11H16ClNO5 . It has a molecular weight of 277.7 .
Chemical Reactions Analysis
Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, can undergo various chemical reactions . For example, in dry DMF, the 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate undergoes an electrochemical reduction in two quasi-reversible steps at potentials -0.67 V and -1.32 V vs SCE .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
1-(2-Hydroxycyclohexyl)pyridinium perchlorate is involved in various chemical reactions leading to the formation of different compounds. For instance, heterocyclic cations like pyridinium perchlorate react with nitrogen-containing nucleophiles to form pyridinium salts and pyrazolines, indicating its potential in synthesizing diverse heterocyclic compounds (Zvezdina, Popova, Pyshchev, & Dorofeenko, 1982). Similarly, photocyclization reactions involving cyclohexa-fused pyridinium salts demonstrate regioselective photocyclization, which could be valuable in synthetic organic chemistry (Zhao, Duesler, Wang, Guo, & Mariano, 2005).
Catalytic Applications
Pyridinium perchlorate has been found effective as a catalyst in various chemical reactions. For instance, it catalyzes the reaction of trialkyl phosphites with C=X electrophiles, leading to the formation of α-substituted phosphonates, a process noted for its efficiency and mild reaction conditions (Kolodyazhnaya & Kolodyazhnyi, 2011).
Structural and Spectral Studies
Studies on pyridinium perchlorate and its derivatives have also contributed to understanding structural and spectral properties. For example, research on substituted styrylpyridinium salts has elucidated their UV/VIS spectral properties, which are significant for applications in materials science and biology (Gawinecki & Trzebiatowska, 2000).
Ferroelectric Properties
Research has also explored the ferroelectric properties of pyridinium perchlorates. For example, pyridinium perchlorate's behavior as a ferroelectric compound was simulated based on experimental data, highlighting its potential in the study of ferroelectricity at a molecular level (Vujosevic, Müller, & Roduner, 2006).
Zukünftige Richtungen
Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, have played an intriguing role in a wide range of research topics over the centuries . They are important in many areas, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Therefore, future research directions could include further exploration of these applications and the development of new synthesis methods and reactions.
Eigenschaften
IUPAC Name |
2-pyridin-1-ium-1-ylcyclohexan-1-ol;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO.ClHO4/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;2-1(3,4)5/h1,4-5,8-11,13H,2-3,6-7H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHPZHBWURIAN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[N+]2=CC=CC=C2)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

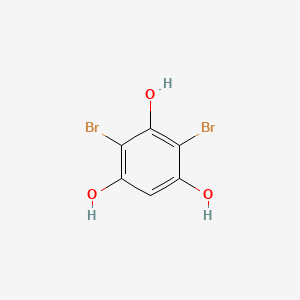

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
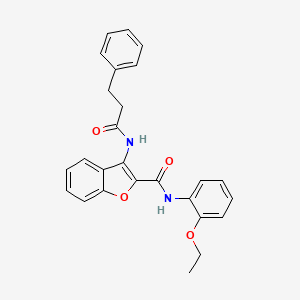

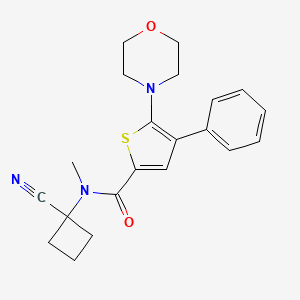
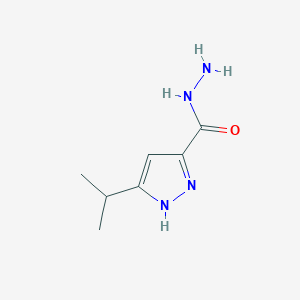
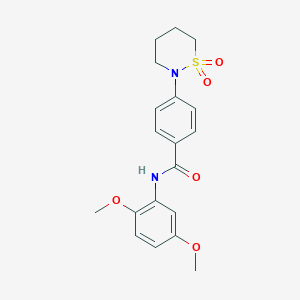
![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
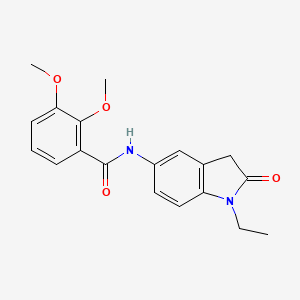
![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)
